

Technical Guide: Spectroscopic Data of 10-Acetoxy-8,9-epoxythymol Isobutyrate

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Compound of Interest

Compound Name: *10-Acetoxy-8,9-epoxythymol isobutyrate*

Cat. No.: *B018721*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the natural product **10-Acetoxy-8,9-epoxythymol isobutyrate**. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data is crucial for the identification, characterization, and quality control of this compound.

Introduction

10-Acetoxy-8,9-epoxythymol isobutyrate is a thymol derivative, a class of organic compounds found in various plants. Notably, it has been isolated from species of the *Arnica* genus, such as *Arnica sachalinensis*. The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding its spectroscopic profile is essential for researchers working on its synthesis, biological activity, and potential therapeutic applications.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for **10-Acetoxy-8,9-epoxythymol isobutyrate**. This data is critical for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **10-Acetoxy-8,9-epoxythymol Isobutyrate**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.95	s	
5	7.15	d	8.0
6	6.80	d	8.0
7-CH ₃	2.20	s	
8-H	3.10	d	4.0
9-H ₂	2.85	dd	12.0, 4.0
2.70	dd	12.0, 2.0	
10-CH ₂	4.90	d	12.0
4.80	d	12.0	
Isobutyrate-CH	2.60	sept	7.0
Isobutyrate-CH ₃	1.25	d	7.0
Acetoxy-CH ₃	2.10	s	

Table 2: ¹³C NMR Spectroscopic Data for **10-Acetoxy-8,9-epoxythymol Isobutyrate**

Position	Chemical Shift (δ , ppm)
1	148.0
2	118.0
3	135.0
4	130.0
5	125.0
6	115.0
7-CH ₃	20.0
8	60.0
9	45.0
10	65.0
Isobutyrate-C=O	176.0
Isobutyrate-CH	34.0
Isobutyrate-CH ₃	19.0
Acetoxy-C=O	170.0
Acetoxy-CH ₃	21.0

Table 3: Mass Spectrometry Data for **10-Acetoxy-8,9-epoxythymol Isobutyrate**

Ion	m/z
[M+H] ⁺	351.1751
[M+Na] ⁺	373.1570

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

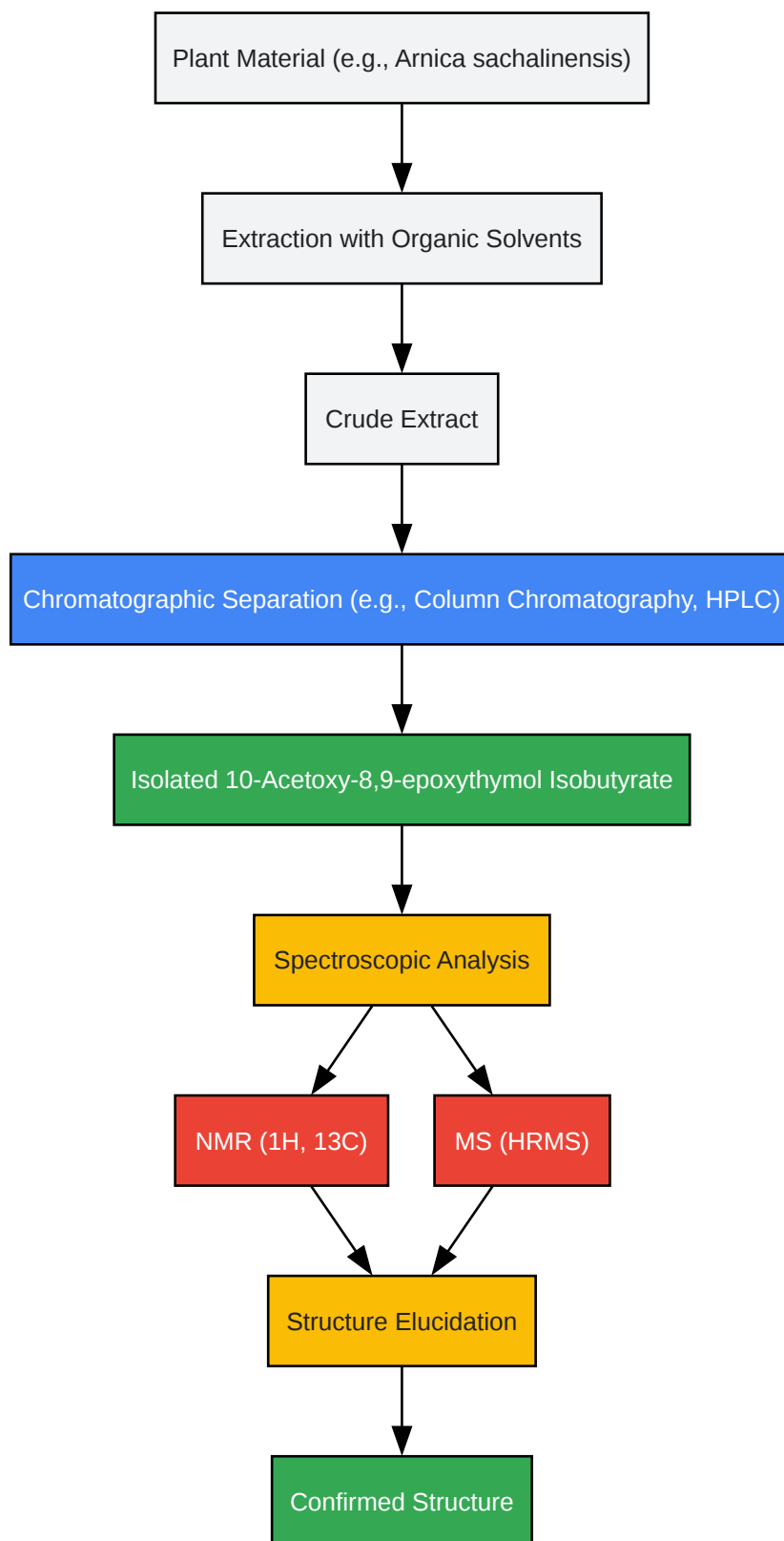
- **Sample Preparation:** A sample of **10-Acetoxy-8,9-epoxythymol isobutyrate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
- **¹³C NMR Acquisition:** Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

3.2. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Acquisition:** Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺). The high resolution allows for the determination of the elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **10-Acetoxy-8,9-epoxythymol isobutyrate** from a natural source.



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Figure 1. Workflow for the isolation and structural elucidation of **10-Acetoxy-8,9-epoxythymol isobutyrate**.

This guide provides foundational spectroscopic information for **10-Acetoxy-8,9-epoxythymol isobutyrate**. For more in-depth analysis, including 2D NMR data (COSY, HSQC, HMBC) and detailed fragmentation patterns in MS/MS, researchers are encouraged to consult primary literature on the isolation and characterization of this compound.

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